REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1)([CH3:6])[CH3:5].CC(=CC)C.Cl([O-])=[O:22].[Na+].P([O-])(O)(O)=O.[Na+].Cl>C(O)(C)(C)C.O>[CH3:1][O:2][C:3]([C:4]([C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:22])=[O:14])=[CH:11][CH:12]=1)([CH3:6])[CH3:5])=[O:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)C1=CC=C(C=C1)C=O)=O
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
16.97 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
ice EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
the organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by recrystallisation from EtOAc/heptane
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)(C)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |